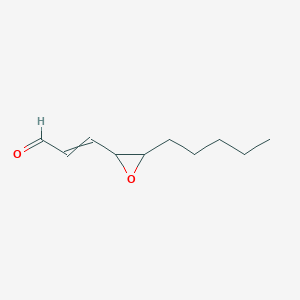![molecular formula C12H7BrN2O B221729 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine, also known as Prazosin, is a synthetic compound that belongs to the class of alpha-1-adrenergic blockers. It is widely used in the medical field for its ability to treat hypertension, anxiety, and post-traumatic stress disorder (PTSD).
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine involves the blockage of alpha-1-adrenergic receptors, which are present in the smooth muscles of blood vessels. This results in vasodilation and a decrease in blood pressure. It also has an effect on the central nervous system by binding to the alpha-1-adrenergic receptors in the brain, which leads to a reduction in anxiety and stress.
Biochemical and Physiological Effects:
Apart from its therapeutic effects, 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine has several biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism in diabetic patients. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been found to improve cognitive function and memory retention in animal studies.
Advantages and Limitations for Lab Experiments
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available in the market. It is also relatively stable and has a long shelf life. However, it has several limitations, including its poor solubility in water and its potential toxicity at high doses. Researchers need to be cautious while handling the compound and should follow proper safety protocols.
Future Directions
There are several future directions for the research on 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to improve cognitive function and memory retention, and further studies can explore its neuroprotective effects. Additionally, it can be investigated for its potential in treating other types of cancer and for its anti-inflammatory properties. Further optimization of the synthesis method can also lead to the development of more potent and selective analogs of the compound.
Conclusion:
In conclusion, 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine is a synthetic compound with significant therapeutic potential. It has been extensively studied for its ability to treat hypertension, anxiety, and PTSD. Its mechanism of action involves the blockage of alpha-1-adrenergic receptors, and it has several biochemical and physiological effects. While it has several advantages for use in lab experiments, researchers need to be cautious while handling the compound. There are several future directions for research on the compound, including its potential in treating neurodegenerative diseases and cancer.
Synthesis Methods
The synthesis of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine involves the reaction of 3-bromophenyl hydrazine with 2-chloronicotinic acid in the presence of a base. The resulting compound is then subjected to cyclization in the presence of a dehydrating agent to give the final product. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Scientific Research Applications
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in treating hypertension by blocking the alpha-1-adrenergic receptors, which are responsible for vasoconstriction. It also has anxiolytic properties and is used to treat anxiety disorders and PTSD. Additionally, it has been investigated for its potential in treating prostate cancer and other types of cancer.
properties
Product Name |
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine |
|---|---|
Molecular Formula |
C12H7BrN2O |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-(3-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H |
InChI Key |
GVGHEWYGHVPYGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)
![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)